molecular formula C23H26Cl2N2O B1662571 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride CAS No. 874882-93-6

5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride

Cat. No. B1662571
M. Wt: 417.4 g/mol
InChI Key: HZRPUQURUAXOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride, commonly known as SCH-23390, is a selective dopamine D1 receptor antagonist. It is a widely used pharmacological tool in the field of neuroscience research due to its ability to selectively block dopamine D1 receptors.

Mechanism Of Action

SCH-23390 selectively blocks dopamine D1 receptors, which are primarily located in the striatum and prefrontal cortex of the brain. By blocking these receptors, SCH-23390 inhibits the excitatory effects of dopamine on these regions, leading to a decrease in dopamine-mediated neurotransmission. This results in a decrease in the activity of the dopaminergic pathway, which is associated with reward, motivation, and learning.

Biochemical And Physiological Effects

SCH-23390 has been shown to have a number of biochemical and physiological effects. In animal studies, SCH-23390 has been shown to decrease locomotor activity, reduce the reinforcing effects of drugs of abuse, and impair learning and memory. In addition, SCH-23390 has been shown to decrease the release of glutamate, a major excitatory neurotransmitter, in the prefrontal cortex.

Advantages And Limitations For Lab Experiments

One of the main advantages of using SCH-23390 in lab experiments is its selectivity for dopamine D1 receptors. This allows researchers to selectively block the effects of dopamine on these receptors without affecting other neurotransmitter systems. However, one limitation of using SCH-23390 is that it has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over time.

Future Directions

There are a number of future directions for research on SCH-23390. One area of interest is the role of dopamine D1 receptors in addiction and drug abuse. SCH-23390 has been shown to reduce the reinforcing effects of drugs of abuse, suggesting that dopamine D1 receptors may be a potential target for the treatment of addiction. Another area of interest is the role of dopamine D1 receptors in cognitive processes, such as learning and memory. Further research is needed to fully understand the mechanisms underlying these effects and to develop potential therapeutic interventions.

Scientific Research Applications

SCH-23390 is commonly used in neuroscience research to selectively block dopamine D1 receptors. It has been used to study the role of dopamine in various physiological and pathological processes, such as addiction, schizophrenia, and Parkinson's disease. SCH-23390 has also been used to investigate the neural mechanisms underlying learning and memory, motivation, and reward.

properties

IUPAC Name

5-(4-chlorophenyl)-4-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O.ClH/c1-17-22(25-27-23(17)20-7-9-21(24)10-8-20)19-12-15-26(16-13-19)14-11-18-5-3-2-4-6-18;/h2-10,19H,11-16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRPUQURUAXOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042599
Record name L-741,742 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride

CAS RN

874882-93-6
Record name L-741742 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874882936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-741742 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79Y3N86U2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride
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5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride
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5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride
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5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride

Citations

For This Compound
1
Citations
M Rowley, HB Broughton, I Collins… - Journal of medicinal …, 1996 - ACS Publications
Schizophrenia is a mental illness for which there is still a great need for novel drug therapy. Classical neuroleptics, which are presumed to act by antagonism of dopamine D2 receptors, 1 are useful for the treatment of the positive symptoms, but suffer from various motor side effects2 along with increases in serum prolactin levels. 3 The atypical neuroleptic clozapine4 (1) can be used to treat both positive and negative symptoms of schizophrenia and does not induce extrapyramidal side effects. However, in 1-2% of patients the drug …
Number of citations: 153 pubs.acs.org

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